(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride

Description

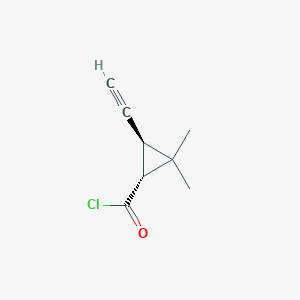

(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride is a cyclopropane derivative featuring a strained three-membered ring core substituted with two methyl groups at the C2 position, an ethynyl (-C≡CH) group at C3, and a reactive carbonyl chloride (-COCl) at C1.

Properties

CAS No. |

77789-81-2 |

|---|---|

Molecular Formula |

C8H9ClO |

Molecular Weight |

156.61 g/mol |

IUPAC Name |

(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride |

InChI |

InChI=1S/C8H9ClO/c1-4-5-6(7(9)10)8(5,2)3/h1,5-6H,2-3H3/t5-,6+/m1/s1 |

InChI Key |

ZKRWMMJEALQKHD-RITPCOANSA-N |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)Cl)C#C)C |

Canonical SMILES |

CC1(C(C1C(=O)Cl)C#C)C |

Origin of Product |

United States |

Biological Activity

Molecular Formula: CHCl

Molecular Weight: 158.61 g/mol

CAS Number: Not explicitly listed in the sources but can be derived from its structural formula.

Research indicates that this compound may act as an inhibitor of metalloenzymes, which are crucial for various biochemical processes. Inhibitors of metalloenzymes can potentially modulate disease pathways associated with cancer and other disorders. The specific mechanisms by which (1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride exerts its effects are still being elucidated, but preliminary studies suggest significant interactions with metal ions in enzyme active sites .

Case Studies

-

Anticancer Activity

- A study involving the compound's effects on cancer cell lines showed promising results in inhibiting cell proliferation. The compound was tested against various cancer types, indicating a concentration-dependent decrease in cell viability. The underlying mechanism was linked to apoptosis induction through caspase activation pathways .

- Inhibition of Metalloenzymes

Data Table: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Metalloenzyme inhibition | Reduces enzyme activity | |

| Cytotoxicity | Decreases cell viability |

Synthesis and Characterization

The synthesis of this compound has been documented in various studies. Characterization techniques such as NMR and mass spectrometry confirm its structure and purity.

Future Directions

Further research is warranted to explore:

- In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies: To elucidate the specific pathways affected by this compound.

- Structure-Activity Relationship (SAR): To optimize the chemical structure for enhanced biological activity.

Comparison with Similar Compounds

Key Observations :

- Stereochemistry : The (1R,3S) configuration of the target compound contrasts with the (1S,3S) or (1R,3R) configurations of analogs like Becisthemic and Deltamethric acid chlorides. Pyrethroid activity is highly stereosensitive; for example, (1R,3R)-deltamethric acid chloride is bioactive, while (1S,3S) isomers may lack efficacy .

Reactivity and Stability

- Ethynyl Group : The sp-hybridized carbon in the ethynyl group may enhance susceptibility to radical additions or cycloadditions, offering pathways for further functionalization absent in halogenated analogs. However, ethynyl derivatives may exhibit lower thermal stability compared to halogenated ethenyl groups due to alkyne reactivity .

- Carbonyl Chloride Reactivity : All analogs share high electrophilicity at the carbonyl chloride moiety, enabling nucleophilic acyl substitutions (e.g., esterification, amidation). Steric hindrance from 2,2-dimethyl groups may slow hydrolysis compared to less-substituted analogs .

Research Findings

- Biological Activity: Halogenated analogs like Becisthemic acid chloride are pivotal in pyrethroids, targeting insect sodium channels. Ethynyl derivatives may offer novel bioactivity due to altered electronic properties .

- Synthetic Challenges: Hydrogenolysis of trans-3-carbomethoxy derivatives requires specific conditions (palladium on BaSO₄, absence of poisons), underscoring the sensitivity of cyclopropane systems to reaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.